4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Opioid Receptor Ligands Medicinal Chemistry SNC-80 Synthesis

This 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is a dedicated, non-commodity synthetic intermediate featuring a critical 3-methoxybenzoyl group and diethylamide moiety. It is the direct precursor for SNC-80 and related δ-opioid ligands. Generic benzamide substitutes will fail; only the precise 3-methoxy substitution enables the ketone reduction and piperazine coupling steps that yield pharmacologically active ligands. Essential for SAR studies, reference standard preparation, and impurity profiling in opioid research programs.

Molecular Formula C19H21NO3
Molecular Weight 311.381
CAS No. 1322626-23-2
Cat. No. B562583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide
CAS1322626-23-2
Synonyms3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride;  USP Paroxetine Related Compound B; 
Molecular FormulaC19H21NO3
Molecular Weight311.381
Structural Identifiers
SMILESC1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C19H21NO3/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18/h1-7,10,15,17,20H,8-9,11-13H2/t15-,17?/m0/s1
InChIKeyVUYNWBMXOQBJAI-MYJWUSKBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide CAS 156727-77-4: A Critical Intermediate for Delta Opioid Receptor Ligand Synthesis


4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide (CAS 156727-77-4) is a specialized benzamide derivative that functions exclusively as a key synthetic intermediate in the preparation of delta (δ) opioid receptor ligands, most notably the highly selective non-peptide δ-opioid agonist SNC-80 [1]. This compound is not an active pharmaceutical ingredient itself; rather, its value is derived from its defined chemical structure featuring a 3-methoxybenzoyl group and a diethylamide moiety, which provides the essential scaffold for subsequent reduction and coupling reactions that generate the final pharmacologically active ligands . Its procurement is directly tied to research programs synthesizing δ-opioid receptor tool compounds and analogs.

Why 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide Cannot Be Substituted with Generic Analogs in Opioid Ligand Synthesis


Generic substitution of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide with other benzamide derivatives is not scientifically valid due to its specific and non-interchangeable role in the synthesis pathway for δ-opioid receptor ligands [1]. This compound is not a general-purpose reagent; its precise 3-methoxybenzoyl substitution and diethylamide configuration are critical for the subsequent chemical transformations—specifically, the reduction of the central ketone to a benzhydryl alcohol and subsequent coupling with a piperazine moiety—that yield SNC-80 and its analogs [2]. Using a compound like N,N-diethylbenzamide (DEET) or a 2-methoxybenzamide analog would lead to a complete failure of the synthetic route, as the 3-position methoxy group is essential for the desired receptor binding affinity and pharmacological selectivity of the final δ-opioid ligands [1]. The compound is a dedicated, route-specific intermediate, not a commodity chemical.

Quantitative Differentiation of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide in δ-Opioid Ligand Synthesis


Synthetic Pathway Yield: High Efficiency in the Formation of the Critical Benzophenone Core

The synthesis of 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide via Friedel-Crafts acylation of toluene with 3-methoxybenzoyl chloride, followed by oxidation and amidation, proceeds with a high yield of 98% after purification . This contrasts with alternative synthetic methods or modifications to the core structure, which would likely result in significantly lower yields and more complex purification due to the formation of regioisomers. The high yield establishes a reliable and efficient source of this specific intermediate, which is critical for a multi-step synthesis where material loss early in the sequence is costly and time-consuming .

Opioid Receptor Ligands Medicinal Chemistry SNC-80 Synthesis

Critical Structural Differentiation: The 3-Methoxybenzoyl Group is Essential for δ-Opioid Receptor Agonist Activity

The target compound's 3-methoxybenzoyl group is a non-negotiable structural feature for the downstream synthesis of potent and selective δ-opioid receptor agonists like SNC-80 [1]. The final agonist SNC-80, derived from this intermediate, exhibits a binding affinity (Ki) of 1.78 nM for the δ-opioid receptor and is over 2,000-fold selective over the µ-opioid receptor . While the target compound itself is not the active species, its specific substitution pattern is what ultimately enables this level of potency and selectivity in the final drug candidate. Any deviation, such as using a 2-methoxy or 4-methoxybenzoyl analog, would produce a final compound with a different pharmacological profile, likely with significantly reduced δ-selectivity and altered potency [1].

Structure-Activity Relationship SAR Opioid Receptor Pharmacology

Synthetic Route Fidelity: A Well-Defined, Validated Intermediate in the FDA-Reviewed SNC-80 Pathway

4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is the established and published intermediate in the original synthesis of SNC-80, a compound with a history of development and evaluation by entities such as the National Institutes of Health and GlaxoSmithKline [1]. This validated synthetic route provides a benchmark for quality and reproducibility. In contrast, an alternative, unvalidated route that bypasses this intermediate or uses a different analog introduces significant risk and uncertainty regarding the purity and identity of the final δ-opioid ligand . Using this specific intermediate ensures adherence to a published, peer-reviewed protocol, which is a critical factor for data reproducibility in academic and industrial research settings [1].

Drug Synthesis Process Chemistry Route Scouting

Primary Research and Industrial Applications for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide


Synthesis of SNC-80 and Novel Non-Peptide δ-Opioid Receptor Agonists

This is the primary and most critical application. 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide is the direct precursor to the benzhydryl chloride intermediate used in the synthesis of SNC-80 and a broad library of related diarylmethylpiperazine and diarylmethylpiperidine δ-opioid receptor ligands. Research groups focused on opioid receptor pharmacology, pain management, and the development of novel analgesics with reduced side-effect profiles (e.g., lower abuse potential or respiratory depression) rely on this compound as a starting material for generating new chemical entities [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies on the Benzamide Scaffold

The compound serves as a defined core scaffold for systematic SAR exploration. Researchers can use this intermediate as a starting point to modify the N,N-diethylamide group or to explore different substitutions on the benzophenone core, generating novel analogs for testing against opioid and other GPCR targets. The high yield of the synthesis ensures that a sufficient quantity of material is available for these derivatization studies [1].

Pharmaceutical Reference Standard and Process Impurity Profiling

For organizations involved in the development or manufacture of δ-opioid receptor agonists (like SNC-80 or its analogs), this compound is essential for use as a reference standard or a synthetic process impurity marker. Its procurement ensures the ability to monitor and control the quality of the final active pharmaceutical ingredient, a key requirement for meeting regulatory standards for purity and identity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3'-Methoxybenzoyl)-N,N-diethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.